(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(4R)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
IITRDERXWQUMAG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the tetrahydrobenzo[b]thiophene core followed by functionalization at specific positions to introduce the amino, cyano, methyl, and carboxylic acid groups. The key starting materials include substituted cyclohexanones, cyanoacetic acid or its derivatives, elemental sulfur, and amine sources. The stereochemistry at the 4-position (R-configuration) is controlled during cyclization or subsequent chiral resolution steps.
Representative Synthetic Route
A commonly reported method involves a multi-component reaction starting from 4-methylcyclohexanone, isopropyl cyanoacetate, elemental sulfur, and a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF). This procedure leads to the formation of the tetrahydrobenzo[b]thiophene core bearing cyano and amino substituents, followed by hydrolysis or further functional group manipulation to yield the carboxylic acid derivative.
Example synthesis (adapted from Dang et al., 2014):
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone + isopropyl cyanoacetate + elemental sulfur + triethylamine in DMF, room temp | Isopropyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate | 65 | Purified by silica gel chromatography |
| 2 | Hydrolysis of ester under acidic/basic conditions | (R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid | Variable | Stereochemistry controlled by chiral resolution or asymmetric synthesis |
Spectroscopic data confirm the structure:
- IR (ATR): NH stretch at 3416 and 3307 cm⁻¹, C=O stretch at 1678 cm⁻¹, CN stretch near 2219 cm⁻¹.
- ^1H NMR (400 MHz, CD_3OD): Multiplets corresponding to aromatic and aliphatic protons.
- ^13C NMR (400 MHz, CD_3OD): Signals consistent with carboxyl, cyano, and thiophene carbons.
- LCMS: Molecular ion peak consistent with molecular weight 236.29 g/mol.
Data Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Methylcyclohexanone, isopropyl cyanoacetate, elemental sulfur, triethylamine |
| Solvent | Dimethylformamide (DMF), ethanol, or acetic acid (depending on step) |
| Reaction conditions | Room temperature to mild heating; multi-component condensation |
| Purification methods | Silica gel column chromatography, recrystallization |
| Characterization techniques | IR spectroscopy, ^1H and ^13C NMR, LCMS, HPLC |
| Stereochemistry control | Asymmetric synthesis or chiral resolution to obtain (R)-isomer |
| Yield | Typically 60–85% for intermediate esters; variable for final acid |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its use as a lead compound for developing new drugs .
Industry
In the industrial sector, thiophene derivatives, including ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(S)-Enantiomer
The (S)-enantiomer shares identical molecular formula and weight but differs in stereochemistry at the 4-position. Key distinctions:
- Synthesis and Availability : Commercially available from suppliers like BLD Pharm Ltd. (BD01816324) in 100 mg to 1 g quantities .
- Applications : While its specific biological roles are less documented compared to the (R)-form, it is used in analogous synthetic pathways .
- Safety Profile : Matches the racemic form’s hazards (H302, H315, H319) .
Stereochemical Impact : The (R)-configuration is critical for binding in PROTACs, suggesting enantioselective activity .
Ethyl 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 266.32 g/mol
- Key Difference : Ethyl ester replaces the carboxylic acid group, enhancing lipophilicity.
- Applications: Precursor for synthesizing the carboxylic acid derivative. Sold by Santa Cruz Biotechnology (sc-358159) at $265/500 mg .
- Safety : Less polar than the acid, altering solubility and handling requirements .
Chromium(III) Complex of 2-Amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene
- Structure: Replaces cyano and methyl groups with a carbomethoxy (-COOCH₃) substituent.
- Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Coordination : Acts as a bidentate ligand via NH₂ and carbonyl oxygen, forming a Cr(III) complex with square bipyramidal geometry .
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid
Other Derivatives
- Benzothiophene-Based Pyrimidines (e.g., 3-benzoyl-2-hydrazono derivatives): Modified with hydrazone and benzoyl groups, these show varied pharmacological profiles but lack direct activity data .
- Racemic 2-Amino-3-cyano-4-methyl-...: Available from Alpha Chemicals (郑州阿尔法化工) as a synthetic intermediate, priced at RMB for 5g/25g/100g .
Comparative Data Table
Key Research Findings
PROTAC Applications : The (R)-enantiomer is a key component of ACBI3, a pan-KRAS degraser, demonstrating the importance of stereochemistry in drug design .
Antimicrobial Activity : Chromium(III) complexes of structurally related ligands show promise against drug-resistant pathogens .
Synthetic Utility : Ethyl ester derivatives serve as intermediates for accessing carboxylic acid forms, critical for further functionalization .
Biological Activity
(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its cytotoxic and anti-proliferative effects.
Synthesis
The synthesis of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield derivatives with enhanced biological activity .
Cytotoxicity and Anti-Proliferative Effects
Research has demonstrated that derivatives of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines.
Table 1: Cytotoxic Activity of (R)-2-Amino-3-cyano Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (R)-2-Amino-3-cyano-4-methyl derivative | HeLa | 0.37 ± 0.07 |
| Doxorubicin (Reference) | HeLa | 0.06 ± 0.02 |
| (R)-2-Amino-3-cyano derivative | MCF7 | 0.14 ± 0.03 |
| Doxorubicin (Reference) | MCF7 | 1.4 ± 0.1 |
The above data indicates that the synthesized compounds show comparable or superior cytotoxic effects when compared to the standard chemotherapeutic agent Doxorubicin .
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that they may interact with cellular pathways that regulate cell survival and proliferation. Specific pathways include the inhibition of key enzymes involved in DNA synthesis and repair processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (R)-2-amino derivatives in vivo.
- Study on HeLa Cells : A study conducted by Mohareb et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HeLa cells, suggesting potential for use in cervical cancer therapies .
- MCF7 Breast Cancer Model : Another study highlighted the anti-proliferative effects on MCF7 breast cancer cells, where the compound induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for preparing (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid?
The compound is typically synthesized via multi-step protocols involving cyclization reactions. For example, similar tetrahydrobenzo[b]thiophene derivatives are synthesized using malononitrile or ethyl acetoacetate as precursors in refluxing 1,4-dioxane or ethanol, followed by acid neutralization and crystallization . Key intermediates may require HPLC purification (e.g., MeCN:H₂O gradients) to isolate enantiomerically pure forms .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Characterization relies on:
- 1H/13C NMR : To resolve signals for the tetrahydrobenzo[b]thiophene core (e.g., methyl groups at δ ~1.2–1.5 ppm, cyano groups via indirect coupling) .
- IR spectroscopy : To identify functional groups (e.g., C≡N at ~2200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- Single-crystal X-ray diffraction : For absolute stereochemical confirmation, particularly for the (R)-enantiomer .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization involves:
- Catalyst screening : Triethylamine or other bases improve reaction efficiency in cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance acylation reactions, as seen in analogous tetrahydrobenzothiophene derivatives .
- Temperature control : Reflux conditions (e.g., 80°C for 6 hours) are critical for complete conversion in hydrolysis steps .
Q. How should researchers address conflicting spectral data during characterization?
Discrepancies in NMR assignments (e.g., overlapping signals for C4 and C6 carbons) can be resolved by:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require:
- Systematic substituent variation : Modifying the cyano, carboxylic acid, or methyl groups to assess antibacterial activity .
- Molecular docking : To predict binding interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock .
- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains to correlate structural changes with potency .
Q. How can solubility challenges in biological assays be mitigated for this compound?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt for improved aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What experimental approaches ensure stability of the compound under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
- Stability-indicating HPLC : Monitor degradation products using gradients (e.g., MeCN:H₂O) with UV detection at λ = 254 nm .
- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and storage recommendations .
Q. How can enantiomeric purity be validated for the (R)-configured compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (R)-enantiomer .
- X-ray crystallography : Confirm absolute configuration via anomalous dispersion effects in single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
